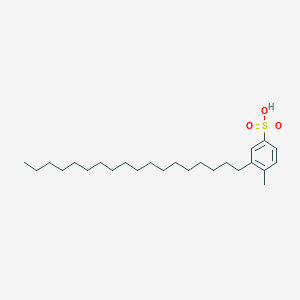
Benzenesulfonic acid, methyloctadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, methyloctadecyl- is an organosulfur compound characterized by the presence of a benzenesulfonic acid group attached to a methyloctadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, methyloctadecyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. For example, the Monsanto process involves the continuous sulfonation of benzene with oleum (fuming sulfuric acid) to produce benzenesulfonic acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, methyloctadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Catalysts like aluminum chloride (AlCl3) are often used in Friedel-Crafts reactions.
Major Products Formed:
Sulfonyl Chlorides: Formed from the oxidation of the sulfonic acid group.
Sulfonamides: Produced through reactions with amines.
Substituted Benzenes: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzenesulfonic acid, methyloctadecyl- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, methyloctadecyl- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating catalytic processes. The electrophilic nature of the sulfonic acid group allows it to participate in electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon chain, used in various industrial applications.
Uniqueness: Benzenesulfonic acid, methyloctadecyl- is unique due to its long methyloctadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and detergents .
Properties
CAS No. |
56448-49-8 |
|---|---|
Molecular Formula |
C25H44O3S |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-methyl-3-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-25(29(26,27)28)21-20-23(24)2/h20-22H,3-19H2,1-2H3,(H,26,27,28) |
InChI Key |
XOMLNUXJIAKVNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















